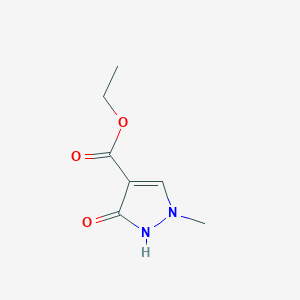

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

Step 1: Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazone intermediate.

Step 2: The hydrazone undergoes cyclization to form the pyrazole ring.

Step 3: The final product, this compound, is obtained after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their potential as pharmaceutical agents.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with metal ions or to participate in hydrogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate: Similar in structure but with a different substitution pattern.

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar compound with a methyl ester group instead of an ethyl ester.

1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Biological Activity

Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS No. 103626-03-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Solubility | Very soluble (10.9 mg/ml) |

| Log S (ESOL) | -1.19 |

| Bioavailability Score | 0.55 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes, which are common for pyrazole derivatives. Recent advancements in synthetic methodologies have improved yields and purity levels, making it more accessible for biological evaluations .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. One study reported IC₅₀ values for related compounds ranging from 54.65 μg/mL to over 2000 mg/kg in acute toxicity assessments .

Anticancer Properties

This compound has been evaluated for its anticancer properties against various cell lines. Research indicates that pyrazole derivatives exhibit cytotoxic effects against cancer cells such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, related compounds have shown IC₅₀ values as low as 0.07 μM against HCT116 cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have exhibited activity against various bacterial strains and fungi, contributing to their classification as promising candidates for further development in antimicrobial therapies .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for COX inhibition. The most effective compounds showed significant anti-inflammatory effects comparable to standard drugs like diclofenac .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives induced apoptosis with IC₅₀ values indicating potent anticancer activity .

- Antimicrobial Evaluation : Research indicated that some pyrazole derivatives exhibited broad-spectrum antimicrobial activity, making them suitable candidates for drug development .

Properties

IUPAC Name |

ethyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-9(2)8-6(5)10/h4H,3H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNONDJOJDGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576232 |

Source

|

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-03-5 |

Source

|

| Record name | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.